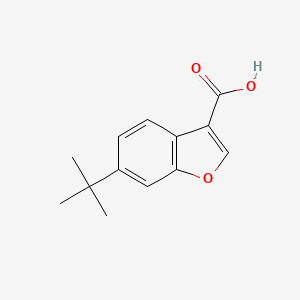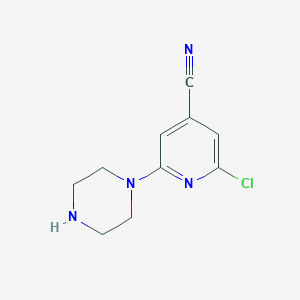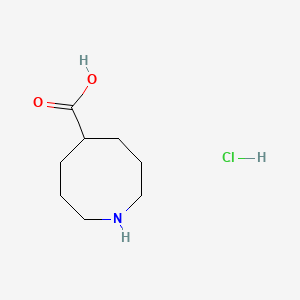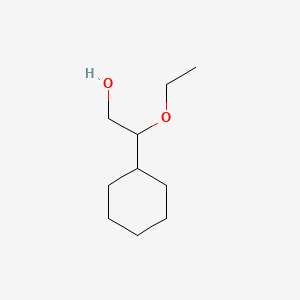![molecular formula C11H8ClN3O2S B13463635 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B13463635.png)
7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. The compound is characterized by the presence of a thiophene ring attached to the pyrazolo[1,5-a]pyrimidine core, which contributes to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride typically involves the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps . One common method involves the use of 5-amino-1H-pyrazole-4-carboxylate as a starting material, which undergoes condensation with thiophene-2-carbaldehyde under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating various biological pathways . Additionally, its unique structure allows it to interact with cellular membranes and other biomolecules, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine
- 7-(Phenyl)pyrazolo[1,5-a]pyrimidine
- 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine
Uniqueness
What sets 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride apart from similar compounds is its thiophene ring, which imparts unique electronic and steric properties . These properties can influence its reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H8ClN3O2S |
|---|---|
Poids moléculaire |
281.72 g/mol |
Nom IUPAC |
7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H7N3O2S.ClH/c15-11(16)7-6-13-14-8(3-4-12-10(7)14)9-2-1-5-17-9;/h1-6H,(H,15,16);1H |
Clé InChI |
BKXHISJQFFIMQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC=NC3=C(C=NN23)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463590.png)
![2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid](/img/structure/B13463606.png)

![3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13463610.png)

![2-Oxaspiro[4.4]nonan-4-one](/img/structure/B13463626.png)

amine hydrochloride](/img/structure/B13463641.png)

